

A Technical Guide to the Spectral Analysis of 1tert-Butyl-3-azetidinol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for **1-tert-Butyl-3-azetidinol**, a valuable building block in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with comprehensive experimental protocols and a logical workflow for structural elucidation.

Molecular Structure and Predicted Spectral Features

1-tert-Butyl-3-azetidinol possesses a unique strained four-membered ring system, a tertiary amine, a secondary alcohol, and a bulky tert-butyl group. These features give rise to a distinct set of signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of **1-tert-Butyl-3-azetidinol** is predicted to show distinct signals for the protons of the azetidine ring, the hydroxyl group, and the tert-butyl group.



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-C(CH ₃) ₃	~1.0 - 1.2	Singlet (s)	N/A
Azetidine CH ₂	~2.8 - 3.2	Multiplet (m)	
Azetidine CH	~4.2 - 4.5	Multiplet (m)	
-ОН	Variable (Broad singlet)	Broad Singlet (br s)	N/A

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
-C(CH ₃) ₃	~26 - 28	
-C(CH ₃) ₃	~50 - 52	
Azetidine CH ₂	~58 - 60	
Azetidine CH-OH	~70 - 72	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of 1-tert-Butyl-3-azetidinol is 129.19 g/mol .



m/z	Predicted Fragment	Interpretation
129	[M] ⁺	Molecular Ion
114	[M - CH ₃]+	Loss of a methyl group
72	[M - C4H9] ⁺	Loss of the tert-butyl group
57	[C ₄ H ₉] ⁺	tert-Butyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-tert-Butyl-3-azetidinol** is expected to show characteristic absorption bands for the hydroxyl and amine functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3200 - 3500	O-H stretch (alcohol)	Broad, Strong
2950 - 2850	C-H stretch (alkane)	Strong
1050 - 1200	C-O stretch (secondary alcohol)	Strong
1100 - 1250	C-N stretch (tertiary amine)	Medium

Experimental Protocols NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **1-tert-Butyl-3-azetidinol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.



Data Acquisition (1H NMR):

• Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Data Acquisition (13C NMR):

• Spectrometer: 100 MHz or higher.

• Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

• Relaxation Delay: 2-5 seconds.

• Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry

Sample Preparation:

• Prepare a dilute solution of **1-tert-Butyl-3-azetidinol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - Time of Flight, ESI-TOF):

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.



- Drying Gas (N2): Temperature and flow rate optimized for solvent removal.
- Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

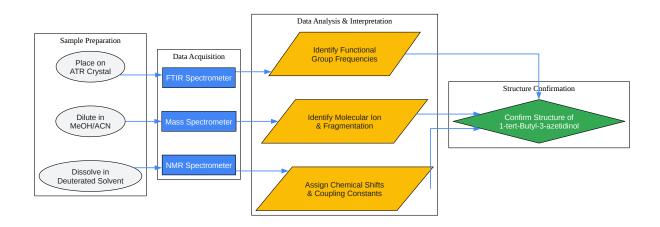
- Place a small amount of solid 1-tert-Butyl-3-azetidinol directly onto the ATR crystal.[3]
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR-ATR):

- Spectral Range: 4000-400 cm⁻¹.[4]
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be acquired before running the sample.[3]

Visualized Workflows General Workflow for Spectral Analysis



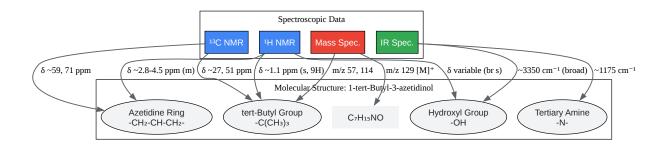


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Caption: Workflow for the spectral analysis of 1-tert-Butyl-3-azetidinol.

Correlation of Spectral Data to Molecular Structure





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Caption: Correlation of spectral data to the structure of **1-tert-Butyl-3-azetidinol**.

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